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Compound of Interest

Compound Name: Methyl nitroacetate

Cat. No.: B050895

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the
Structural and Physicochemical Properties of Methyl Nitroacetate in Comparison to
Representative Aliphatic and Aromatic Nitro Compounds.

This guide provides a comprehensive structural and physicochemical comparison of methyl
nitroacetate with two archetypal nitro compounds: nitromethane, a simple nitroalkane, and
nitrobenzene, an aromatic nitro compound. This objective analysis, supported by experimental
and computational data, is intended to serve as a valuable resource for researchers in drug
development and related scientific fields where the unique properties of nitro compounds are of
interest.

Executive Summary

Methyl nitroacetate presents a unique combination of structural and electronic features,
influenced by both the electron-withdrawing nitro group and the ester functionality. This guide
demonstrates that the introduction of the methoxycarbonyl group significantly increases the
acidity of the a-carbon compared to simple nitroalkanes like nitromethane. Spectroscopic
analysis reveals shifts in vibrational frequencies and nuclear magnetic resonances that reflect
the distinct electronic environments in these molecules. While detailed experimental structural
and thermal stability data for methyl nitroacetate remain limited, this guide compiles the most
current information and provides context through comparison with well-characterized nitro
compounds.
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Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for methyl nitroacetate, nitromethane,

and nitrobenzene, facilitating a direct comparison of their fundamental properties.

Table 1: Physicochemical Properties

Property Methyl Nitroacetate = Nitromethane Nitrobenzene
Molecular Formula CsHsNOa4[1][2] CHsNO2 CeHsNO2
Molecular Weight (

119.08[3] 61.04 123.11
g/mol)
Boiling Point (°C) 195-198[2] 101.2 210.9
Density (g/mL at

1.294[2] 1.127 1.199
25°C)
Refractive Index

1.425 1.382 1.522
(n2°/D)
Dipole Moment Not Experimentally

3.46 3.9-4.2

(Debye)

Determined

Table 2: Structural Parameters

Methyl Nitroacetate

Nitromethane

Nitrobenzene

Parameter (Computational . .
. (Experimental) (Experimental)
Estimate)
C-N Bond Length (A)  ~1.48 1.489 1.486
N-O Bond Length (A) ~1.22 1.224 1.223
**O-N-O Bond Angle
~125 125.3 125.3
()
0-C-H Acidity (pKa) ~5.73 (Predicted)[3] 10.2 Not Applicable
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Note: Experimental structural data for methyl nitroacetate is not readily available. The
provided values are estimates based on computational chemistry principles.

Table 3: Spectroscopic Data

Spectroscopic

Methyl Nitroacetate  Nitromethane Nitrobenzene
Feature
IR: Asymmetric NO2
~1560 1573[4] ~1520[5]
Stretch (cm~1)
IR: Symmetric NO2
~1370 1383[4] ~1350
Stretch (cm~1)
1H NMR (a-protons, )
) 5.20 4.33 Not Applicable
ppm in CDCIs)
13C NMR (a-carbon, _
~68 62.8 Not Applicable

ppm in CDCIs)

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of
chemical compounds. Below are outlines of the key experimental protocols used to obtain the
data presented in this guide.

X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline
solid, yielding bond lengths, bond angles, and crystal packing information.

Methodology:

o Crystal Growth: High-quality single crystals of the nitro compound are grown from a suitable
solvent by slow evaporation, slow cooling of a saturated solution, or vapor diffusion.

» Data Collection: A selected crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is
rotated.
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» Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The positions of the atoms are determined using direct
methods or Patterson methods, and the structural model is refined to best fit the
experimental data.

Dipole Moment Measurement (Debye Method)

Objective: To determine the permanent dipole moment of a molecule.
Methodology:

o Sample Preparation: A series of dilute solutions of the polar nitro compound in a nonpolar
solvent (e.g., benzene or carbon tetrachloride) are prepared at known concentrations.

o Capacitance Measurement: The capacitance of a cell is measured with the pure solvent and
with each of the prepared solutions at a constant temperature.

o Refractive Index Measurement: The refractive index of the pure solvent and each solution is
measured.

o Calculation: The molar polarization of the solute at infinite dilution is determined from the
capacitance and refractive index data. By measuring the molar polarization at different
temperatures, the permanent dipole moment can be calculated using the Debye equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide information about the chemical environment of atomic nuclei (*H, 3C,
etc.) within a molecule.

Methodology:

o Sample Preparation: A small amount of the nitro compound is dissolved in a deuterated
solvent (e.g., CDCIs).

o Data Acquisition: The sample is placed in a strong magnetic field and irradiated with
radiofrequency pulses. The resulting signals (free induction decay) are detected and Fourier
transformed to obtain the NMR spectrum.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns are
analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a molecule by measuring the absorption
of infrared radiation.

Methodology:

o Sample Preparation: The sample can be analyzed as a neat liquid (between salt plates), a
solution in a suitable solvent, or as a solid dispersion in a KBr pellet.

» Data Acquisition: The sample is placed in the path of an infrared beam, and the amount of
light transmitted at different wavenumbers is measured.

o Spectral Analysis: The absorption bands in the spectrum are correlated with specific
molecular vibrations to identify the functional groups present.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate a comparative experimental
workflow and key structural relationships.
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Figure 1: A generalized workflow for the comparative analysis of nitro compounds.

Figure 2: Comparison of structural features and acidity.

Conclusion

This guide provides a foundational comparison of methyl nitroacetate with nitromethane and
nitrobenzene, highlighting the significant influence of the ester group on the properties of the a-
nitroester. The enhanced acidity of methyl nitroacetate, in particular, is a key differentiator
from simple nitroalkanes. For drug development professionals, understanding these structural

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b050895?utm_src=pdf-body-img
https://www.benchchem.com/product/b050895?utm_src=pdf-body
https://www.benchchem.com/product/b050895?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

and electronic nuances is critical for predicting reactivity, metabolic stability, and potential
biological activity. Further experimental investigation into the precise structural parameters and
thermal stability of methyl nitroacetate is warranted to build upon the comparative data
presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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